4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide
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Overview
Description
N-[(E)-furan-2-ylmethylideneamino]-4-phenylmethoxybenzamide is an organic compound that belongs to the class of imines It is characterized by the presence of a furan ring, a benzamide moiety, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-furan-2-ylmethylideneamino]-4-phenylmethoxybenzamide typically involves the condensation of furan-2-carbaldehyde with 4-phenylmethoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-furan-2-ylmethylideneamino]-4-phenylmethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(E)-furan-2-ylmethylideneamino]-4-phenylmethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-4-phenylmethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The furan ring and imine bond play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-furan-2-ylmethylideneamino]-4-methoxybenzamide
- N-[(E)-furan-2-ylmethylideneamino]-4-ethoxybenzamide
Uniqueness
N-[(E)-furan-2-ylmethylideneamino]-4-phenylmethoxybenzamide is unique due to the presence of the phenylmethoxy group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H16N2O3 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c22-19(21-20-13-18-7-4-12-23-18)16-8-10-17(11-9-16)24-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)/b20-13+ |
InChI Key |
XOBYUCQAJLNEMX-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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